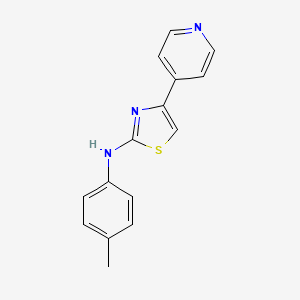

N-(4-methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

Description

N-(4-methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is a thiazole-based heterocyclic compound featuring a 4-pyridinyl group at the 4-position of the thiazole ring and a 4-methylphenyl substituent on the 2-amino group. This compound’s structure combines aromatic and heteroaromatic moieties, which may enhance its binding affinity to biological targets, such as enzymes or receptors. Its synthesis typically involves cyclization reactions between thiourea derivatives and α-haloketones, followed by functionalization of the amine group .

Properties

IUPAC Name |

N-(4-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-11-2-4-13(5-3-11)17-15-18-14(10-19-15)12-6-8-16-9-7-12/h2-10H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFSLJKVKQITMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972006 | |

| Record name | N-(4-Methylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315703-00-5, 5656-12-2 | |

| Record name | N-(4-Methylphenyl)-4-(4-pyridinyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315703-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on various research studies.

Synthesis of this compound

The synthesis typically involves the reaction of 4-methylphenyl isothiocyanate with appropriate amines under controlled conditions. Various synthetic routes have been explored to optimize yield and purity. The characterization of synthesized compounds is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structure.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. In one study, several thiazole derivatives were screened for antibacterial activity against Escherichia coli and Staphylococcus aureus, showing effective inhibition at concentrations as low as 1 µg/mL . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 1 µg/mL |

| Compound B | S. aureus | 1 µg/mL |

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A recent study focused on the cytotoxic effects of various thiazole compounds on breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The most active derivative exhibited IC50 values of 2.57 µM for MCF-7 and 7.26 µM for HepG2 cells, indicating potent antiproliferative activity compared to standard drugs like Staurosporine .

The mechanism of action involves inducing apoptosis and cell cycle arrest in cancer cells. Flow cytometry analysis revealed that treatment with the active compound significantly increased the percentage of cells in the pre-G1 phase, indicating apoptosis induction .

Enzyme Inhibition

This compound has also shown potential as an inhibitor of various enzymes linked to cancer progression. For instance, studies have indicated that certain thiazole derivatives inhibit VEGFR-2 kinase activity, a critical receptor involved in tumor angiogenesis. The most effective compounds demonstrated IC50 values comparable to established inhibitors like Sorafenib .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of thiazole derivatives, researchers found that modifications to the thiazole ring structure significantly influenced antibacterial activity against both gram-positive and gram-negative bacteria. The introduction of electron-withdrawing groups enhanced activity .

- Cytotoxicity in Cancer Models : A comprehensive investigation into the anticancer effects of thiazole derivatives revealed that structural variations could lead to significant differences in cytotoxicity profiles across different cancer cell lines. For example, one derivative was particularly effective against MCF-7 cells but less so against HepG2 cells, suggesting a need for targeted structural modifications to enhance selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-(4-methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, highlighting key differences in substituents, biological activities, and physicochemical properties:

Key Structural and Functional Differences:

Substituent Effects on Bioactivity :

- Pyridinyl Position : The target compound’s 4-pyridinyl group distinguishes it from analogs with 2-pyridinyl (e.g., compound in ) or 3-pyridinyl (e.g., compound 51 in ) substituents. Positional isomerism impacts electronic properties and steric interactions, influencing target selectivity.

- Aromatic Substituents : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance anti-inflammatory activity, while electron-donating groups (e.g., 4-methoxyphenyl in ) improve tubulin-binding affinity.

Synthetic Routes :

- The target compound and its analogs are synthesized via cyclization of thiourea intermediates with α-haloketones (e.g., 4-pyridinecarbonyl chloride) . Modifications to the amine group (e.g., N,N-di(prop-2-ynyl) in ) require tailored alkylation or acylation steps.

Biological Mechanisms: Protein Interaction Inhibition: The target compound disrupts the PfAtg8-PfAtg3 interaction in malaria parasites, a mechanism distinct from tubulin inhibition (e.g., compound 10s in ) or COX-2 inhibition (e.g., compound 2b in ). Antimicrobial Spectrum: Compounds with 4-fluorophenyl or 4-nitrophenoxy groups (e.g., ) exhibit broad-spectrum activity, whereas pyridinyl-substituted analogs (e.g., ) show narrower specificity.

Physicochemical Properties :

- Melting Points : Melting points vary with substituent polarity; for example, compound 2b (180°C, ) has a higher melting point than compound 4h (176°C, ) due to its chloro-substituted aromatic system.

- Solubility : Pyridinyl and methoxy groups improve aqueous solubility compared to hydrophobic substituents like methyl or trifluoromethyl .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine?

The compound is typically synthesized via cyclization reactions of precursors such as 4-methylaniline and pyridinyl-thiazole intermediates. Key steps include:

- Base-mediated coupling : Using potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C to facilitate nucleophilic substitution .

- Thiazole ring formation : Thioamide or thiourea precursors may undergo Hantzsch thiazole synthesis with α-haloketones or α-bromoesters .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from DMSO/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with pyridinyl protons appearing as deshielded signals (δ 8.5–9.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 295.0882 for C₁₅H₁₄N₄S) .

- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding between thiazole NH and pyridinyl N) .

Q. What primary biological activities have been reported for this compound?

Structural analogs exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (MIC: 2–8 µg/mL) via disruption of cell wall synthesis .

- Kinase inhibition : Potency against EGFR (IC₅₀ ~50 nM) due to pyridinyl-thiazole interactions with ATP-binding pockets .

- Anticancer potential : Apoptosis induction in leukemia cell lines (IC₅₀ <10 µM) .

Advanced Research Questions

Q. How can computational methods enhance understanding of its biological interactions?

- Molecular docking : Predict binding modes with targets (e.g., EGFR) using software like AutoDock Vina. For example, the pyridinyl group may form π-π stacking with Phe723 in EGFR’s active site .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity. Hammett constants (σ) and logP values optimize potency .

Q. What strategies resolve contradictory literature data on its bioactivity?

- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish target-specific vs. off-target effects .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Structural analogs : Test derivatives with modified substituents (e.g., chloro vs. methoxy groups) to isolate critical pharmacophores .

Q. How can synthetic yields be optimized for scaled production?

- Catalyst screening : Copper(I) bromide or palladium catalysts enhance coupling efficiency (e.g., from 40% to >75% yield) .

- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions .

- Temperature control : Microwave-assisted synthesis at 120°C reduces reaction time from 24 h to 2 h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.